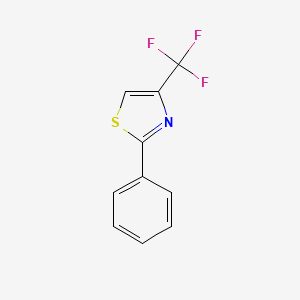
Thiazole, 2-phenyl-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 2-phenyl-4-(trifluoromethyl)- is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-phenyl-4-(trifluoromethyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of enaminoesters with sulfur and fluorodibromoiamides/esters, leading to the formation of thiazoles through nucleophilic ring-opening of oxazolones . Another method involves the thionation-cyclization of enamino esters by nucleophilic ring-opening of oxazolones with different sodium alkoxides .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that ensure high yields and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the cyclization and functionalization of the thiazole ring .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-phenyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: Thiazoles can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Thiazole, 2-phenyl-4-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties
Medicine: Explored for its anticancer, anti-inflammatory, and antidiabetic activities
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of thiazole, 2-phenyl-4-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For example, its anticancer activity may be mediated by interactions with targets such as TNF-α, IMPDH (inosine monophosphate dehydrogenase), and apoptosis inducers .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets thiazole, 2-phenyl-4-(trifluoromethyl)- apart is its trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. This makes it a valuable compound in drug design and development .
Properties
CAS No. |
137929-12-5 |
|---|---|
Molecular Formula |
C10H6F3NS |
Molecular Weight |
229.22 g/mol |
IUPAC Name |
2-phenyl-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)8-6-15-9(14-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
RUGWSEFITJJGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


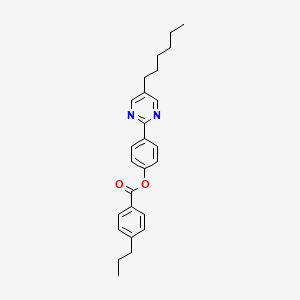
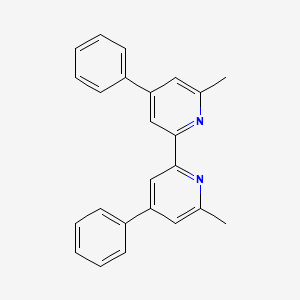
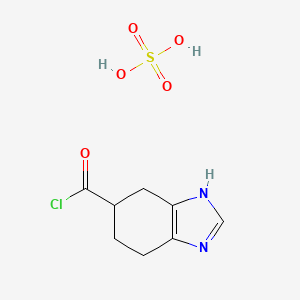
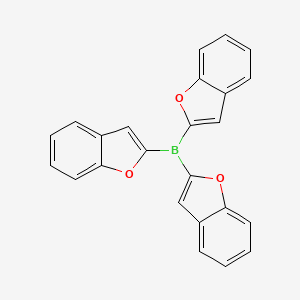

![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
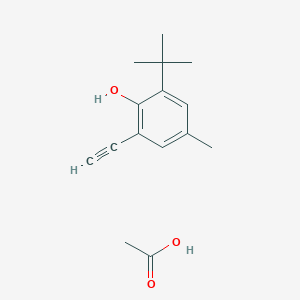
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)


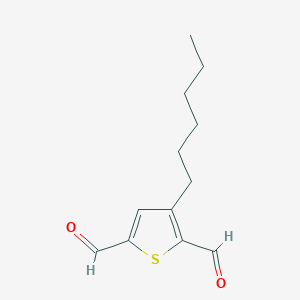
![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)
